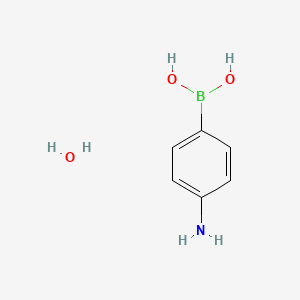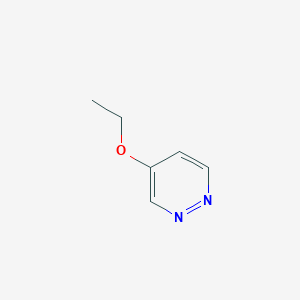![molecular formula C36H45ClN4O B3181682 3H-2,7-[3]Octeno-1H-azocino[1',2':1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)- CAS No. 104264-80-4](/img/structure/B3181682.png)
3H-2,7-[3]Octeno-1H-azocino[1',2':1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)-
Übersicht
Beschreibung
Manzamine A Hydrochloride is a marine-derived alkaloid first isolated from the sponge Haliclona sp. in 1986. This compound is part of the manzamine family, which is characterized by a complex polycyclic structure that includes a β-carboline moiety. Manzamine A Hydrochloride has attracted significant attention due to its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von Manzamin A Hydrochlorid umfasst mehrere wichtige Schritte, darunter stereoselektive Michael-Nitro-Olefin-Addition, Nitro-Mannich/Lactamierungs-Kaskade, Iminiumion/Cyclisierung, stereoselektive Ring-Schließungs-Metathese und Kreuzkupplungsreaktionen . Diese Schritte sind entscheidend für die Konstruktion der komplexen makrocyclischen Struktur der Verbindung.
Industrielle Produktionsverfahren: Die industrielle Produktion von Manzamin A Hydrochlorid erfolgt typischerweise durch großmaßstäbliche Extraktion aus Meeresschwämmen, gefolgt von der Reinigung durch ein Säure-Base-Trennschema und Fraktionierung mit Kieselgel-Vakuum-Flüssigchromatographie . Dieses Verfahren ermöglicht die Kilogramm-Maßstabs-Herstellung der Verbindung.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Manzamin A Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Umfasst die Entfernung von Sauerstoff oder die Addition von Wasserstoff.
Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation beispielsweise zur Bildung von Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Manzamin A Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung komplexer polycyclischer Strukturen und zur Entwicklung neuer synthetischer Methoden.
Biologie: Untersucht auf seine Auswirkungen auf verschiedene biologische Pfade und sein Potenzial als Leitverbindung für die Medikamentenentwicklung.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Malaria, Krebs und Infektionskrankheiten
Industrie: Verwendet bei der Entwicklung neuer Pharmazeutika und als bioaktive Verbindung in verschiedenen industriellen Anwendungen.
5. Wirkmechanismus
Manzamin A Hydrochlorid entfaltet seine Wirkung über mehrere Mechanismen, darunter:
Hemmung von vakuolären ATPasen: Dies führt zur Störung der zellulären Homöostase und zur Hemmung der Autophagie in Krebszellen.
Modulation der SIX1-Genexpression: Dies beeinflusst Zellproliferation, Überleben und Apoptose, insbesondere in Krebszellen
Wechselwirkung mit verschiedenen molekularen Zielstrukturen: Dazu gehören Iκb, JAK2, AKT, PKC, FAK und Bcl-2, die an zellulären Signalwegen beteiligt sind.
Wirkmechanismus
Manzamine A Hydrochloride exerts its effects through multiple mechanisms, including:
Inhibition of vacuolar ATPases: This leads to the disruption of cellular homeostasis and inhibition of autophagy in cancer cells.
Modulation of SIX1 gene expression: This affects cell proliferation, survival, and apoptosis, particularly in cancer cells
Interaction with various molecular targets: These include Iκb, JAK2, AKT, PKC, FAK, and Bcl-2, which are involved in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Manzamin A Hydrochlorid ist unter den Manzamin-Alkaloiden einzigartig aufgrund seiner komplexen polycyclischen Struktur und seiner vielfältigen biologischen Aktivitäten. Ähnliche Verbindungen in der Manzamin-Familie sind:
- Nakadomarin A
- Ircinal A
- Ircinol A
- Keramaphidin B
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Manzamin A Hydrochlorid auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und Synthesewegen .
Eigenschaften
IUPAC Name |
(1R,2R,4R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O.ClH/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33;/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2;1H/b4-1-,13-7-;/t26-,30-,34+,35-,36-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVWQABXFSWTEF-YTGAITGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104264-80-4 | |
| Record name | 3H-2,7-[3]Octeno-1H-azocino[1′,2′:1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104264-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)

![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)
